2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
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Overview
Description
The compound “2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide” is a derivative of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol . It is a part of the 1,2,4-triazole derivatives, which have been synthesized by condensing the methyl benzoate and methyl salicylate with various substituents .
Synthesis Analysis
The synthesis of similar compounds involves the reaction between 4- (substituted benzylidenamino)-5- (substituted phenoxymethyl)-2H-1,2,4-triazol-3 (4H)-thiones and chloroacetic acid containing a catalytic amount of pyridine .Scientific Research Applications
Synthesis and Structural Elucidation
Research efforts have been devoted to synthesizing a series of compounds that contain the 1,2,4-triazole ring system, due to its wide range of pharmaceutical activities. For instance, the synthesis of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives has been reported. These compounds were synthesized by condensation reactions, and their structures were elucidated using various spectroscopic methods including H1NMR, MASS Spectra, and IR Spectra. The significance of such studies lies in the identification and development of molecules with potential antibacterial, antifungal, and antituberculosis activities, highlighting the importance of the 1,2,4-triazole ring system in drug discovery (Mahyavanshi et al., 2011).
Biological Activities
Several studies have focused on the biological activities of compounds featuring the 1,2,4-triazole ring system, including:
Antimicrobial Activity : Derivatives of 1,2,4-triazole have been synthesized and evaluated for their antimicrobial properties. These compounds have been tested in vitro against various bacterial and fungal strains, showing potential as new antimicrobial agents. This underscores the significance of structural modifications on the 1,2,4-triazole backbone for enhancing biological activity (Baviskar et al., 2013).
Antitumor Activity : Research has also extended to the evaluation of antitumor activities of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems. These compounds were screened for their potential antitumor activity in vitro against a wide range of human tumor cell lines, with some showing considerable anticancer activity. Such studies contribute to the search for novel anticancer agents, highlighting the therapeutic potential of structurally diverse 1,2,4-triazole derivatives (Yurttaş et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-amino-5-phenyl-4h-1,2,4-triazole-3-thiol, have been used in the synthesis of various organic compounds
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information . Based on its structural similarity to other triazole compounds, it may interact with its targets through hydrogen bonding or other types of molecular interactions .
Biochemical Pathways
Triazole compounds are known to interfere with various biochemical processes, including the inhibition of certain enzymes .
Pharmacokinetics
Similar compounds are known to have good absorption and distribution profiles, while their metabolism and excretion can vary .
Result of Action
Similar compounds have been shown to exhibit cytotoxic activities against certain tumor cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other substances can affect its stability and activity .
Properties
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-25-13-8-9-15(26-2)14(10-13)20-16(24)11-27-18-22-21-17(23(18)19)12-6-4-3-5-7-12/h3-10H,11,19H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDBUFJTGRCHEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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